molecular formula C26H26N2O6S B2770341 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-[4-(acetamidosulfonyl)phenyl]benzamide CAS No. 941948-23-8

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-[4-(acetamidosulfonyl)phenyl]benzamide

Cat. No.: B2770341
CAS No.: 941948-23-8
M. Wt: 494.56
InChI Key: KAMGULTXUVYJBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a 2,2-dimethyl-2,3-dihydrobenzofuran ether moiety linked via an oxymethyl group to the benzamide core. The N-substituent is a 4-(acetamidosulfonyl)phenyl group, which introduces both sulfonamide and acetyl functionalities. The molecular weight is approximately 416.48 g/mol (C₃₄H₃₃N₃O₆S, inferred from structural analogs in and ).

Properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O6S/c1-17(29)28-35(31,32)22-13-11-21(12-14-22)27-25(30)19-9-7-18(8-10-19)16-33-23-6-4-5-20-15-26(2,3)34-24(20)23/h4-14H,15-16H2,1-3H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMGULTXUVYJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-[4-(acetamidosulfonyl)phenyl]benzamide , also known as F217-0363 , is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight 415.49 g/mol
Molecular Formula C26H25N3O4
LogP 4.88
Polar Surface Area 50.854 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 6

The structural formula indicates a significant degree of lipophilicity, which may influence its bioavailability and interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, potentially including enzymes and receptors involved in various metabolic pathways. The presence of the acetamidosulfonyl group suggests possible inhibitory effects on enzymes related to inflammation or cancer progression.

Potential Targets:

  • Enzymatic Inhibition: The sulfonamide group may mimic substrates for certain enzymes, inhibiting their activity.
  • Receptor Modulation: The benzamide structure could interact with neurotransmitter receptors, influencing signaling pathways.

Biological Activity

Research indicates that compounds similar to F217-0363 exhibit a range of biological activities:

  • Antitumor Activity: Some studies have demonstrated that benzamide derivatives can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects: Compounds with similar structures have shown promise in reducing inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

Study 1: Antitumor Effects

A study published in Journal of Medicinal Chemistry explored the antitumor effects of benzamide derivatives. The results indicated that compounds with similar structures to F217-0363 exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

Study 2: Anti-inflammatory Mechanisms

Another study investigated the anti-inflammatory properties of related compounds. It was found that these compounds inhibited the expression of COX-2 and iNOS, leading to decreased production of prostaglandins and nitric oxide, markers of inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Bromophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide (F217-0341)

  • Structure : Differs by replacing the acetamidosulfonyl group with a bromophenyl substituent.
  • Molecular Weight: ~473.25 g/mol (C₂₄H₂₂BrNO₃) .
  • Bromine’s electron-withdrawing effect may alter binding interactions compared to the sulfonamide group in the target compound.

Imidazole-Substituted Benzamides ()

  • Examples :
    • N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide (anticancer activity).
    • 4-(1H-Imidazol-1-yl)-N-[4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl]benzamide (antifungal activity).
  • Key Differences: The imidazole ring introduces hydrogen-bonding capabilities, which may enhance target affinity.

Agrochemical Benzamides ()

  • Examples : Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide).
  • Key Differences : Agrochemical analogs prioritize halogenated or alkoxy substituents for pesticide activity. The target compound’s acetamidosulfonyl group suggests a therapeutic rather than agrochemical application, possibly targeting human enzymes .

Physicochemical and Pharmacokinetic Comparisons

Table 1: Comparative Analysis of Key Parameters

Compound Molecular Weight (g/mol) LogP* (Predicted) Key Substituents Potential Applications
Target Compound ~416.48 ~2.8 Acetamidosulfonyl phenyl HDAC inhibition, antimicrobial
F217-0341 (Bromophenyl analog) 473.25 ~3.5 Bromophenyl Screening compound
Imidazole derivatives () 350–400 ~2.0–3.0 Imidazole, sulfamoyl Anticancer, antifungal
Etobenzanid (Agrochemical) 340.22 ~3.2 Ethoxymethoxy, dichlorophenyl Herbicide

*LogP values estimated using fragment-based methods.

  • Solubility : The acetamidosulfonyl group in the target compound may improve water solubility compared to bromophenyl or imidazole analogs due to its polar sulfonamide moiety.
  • Metabolic Stability : Sulfonamides generally exhibit slower hepatic clearance than imidazoles, which are prone to CYP450-mediated oxidation .

Q & A

Q. What are the recommended synthetic routes for preparing 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-[4-(acetamidosulfonyl)phenyl]benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, including coupling of the benzofuran-7-yloxy moiety to the benzamide core and sulfonamide functionalization. Key steps include:
  • Nucleophilic substitution for attaching the 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yloxy group.

  • Amide bond formation using coupling agents like EDCl/HOBt for the acetamidosulfonylphenyl group.

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred for high yields .

  • Purification : Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to isolate the final product .

    Table 1 : Example Reaction Conditions

    StepReagents/ConditionsYield (%)Purity (HPLC)
    1EDCl, HOBt, DMF, 25°C, 12h65–70%>95%
    2K₂CO₃, DCM, reflux, 6h80–85%>98%

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., benzofuran methyl groups at δ 1.5 ppm; sulfonamide protons at δ 7.8–8.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ calculated for C₂₇H₂₇N₂O₆S: 531.1564) .
  • HPLC-PDA : Assess purity (>98%) and detect impurities using reverse-phase columns .

Q. How can researchers design experiments to evaluate the compound’s solubility and stability under physiological conditions?

  • Methodological Answer :
  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) with UV-Vis quantification .
  • Stability : Incubate at 37°C for 24–72h, monitor degradation via LC-MS, and identify breakdown products (e.g., hydrolysis of the sulfonamide group) .

Advanced Research Questions

Q. What computational strategies are recommended to predict the compound’s biological targets or pharmacokinetic properties?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to screen against protein databases (e.g., COX-2, EGFR) using the compound’s 3D structure (optimized with DFT at B3LYP/6-31G*) .
  • ADME Prediction : SwissADME or pkCSM to estimate logP (∼3.2), bioavailability (Lipinski’s rule compliance), and CYP450 interactions .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from independent assays (e.g., IC₅₀ values in enzyme inhibition studies) and apply statistical weighting .
  • Dose-Response Validation : Replicate experiments using standardized protocols (e.g., fixed cell lines, ATP-based viability assays) to control for variability .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of analogs?

  • Methodological Answer :
  • Fragment Replacement : Systematically modify substituents (e.g., benzofuran dimethyl groups → trifluoromethyl) and assess activity .

  • DOE (Design of Experiments) : Use factorial designs to vary reaction parameters (e.g., temperature, solvent) and correlate with bioactivity .

    Table 2 : Example DOE Variables for SAR Studies

    VariableRangeResponse Metric
    R₁ (Benzofuran substituent)–CH₃, –CF₃, –OCH₃IC₅₀ (nM)
    R₂ (Sulfonamide group)–SO₂NHCOCH₃, –SO₂NH₂LogD

Q. How can advanced spectroscopic methods elucidate the compound’s interaction with biomacromolecules?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized proteins .
  • NMR Titration : Monitor chemical shift perturbations in ¹H-¹⁵N HSQC spectra of target proteins .

Key Considerations for Data Interpretation

  • Contradictory Bioactivity : Cross-validate findings using orthogonal assays (e.g., fluorescence polarization vs. SPR) .
  • Synthetic Byproducts : Characterize minor impurities via LC-MS/MS to rule out off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.